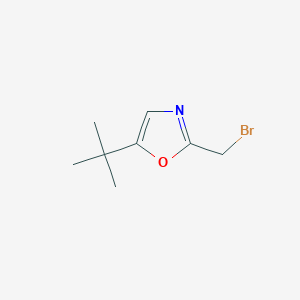

5-(hydroxymethyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(hydroxymethyl)imidazolidine-2,4-dione is a heterocyclic compound that contains an imidazolidine ring with hydroxymethyl and dione functional groups. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both hydroxymethyl and dione groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 5-(hydroxymethyl)imidazolidine-2,4-dione are Tankyrases (TNKS) . TNKS are proteins that belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Mode of Action

This compound interacts with its targets, the TNKS, by inhibiting their function . The structural dual-inhibitory mechanism of this compound is yet to be fully explored . It has been found that conserved residues such as gly1185 and ile1224 in tnks-1 and phe1035 and pro1034 in tnks-2 are crucial mediators of the dual binding mechanism of this compound .

Biochemical Pathways

The inhibition of TNKS affects the Wnt β-catenin pathway . This pathway is crucial for cell growth and differentiation, and its dysregulation can lead to various diseases, including cancer . By inhibiting TNKS, this compound can potentially disrupt the Wnt β-catenin pathway, thereby affecting cell proliferation and growth .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on TNKS . By inhibiting TNKS, this compound can disrupt the Wnt β-catenin pathway, potentially leading to decreased cell proliferation and growth . This could have therapeutic implications, particularly in the context of cancer treatment .

Biochemical Analysis

Biochemical Properties

5-(Hydroxymethyl)imidazolidine-2,4-dione is an analog of d-serine and is immobilized on activated carbon to produce filtration media

Cellular Effects

It is known to be effective for the treatment of tuberculosis , suggesting that it may have significant effects on bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of glycine with formaldehyde and urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The general reaction conditions include:

Reactants: Glycine, formaldehyde, urea

Catalyst: Acidic catalyst (e.g., hydrochloric acid)

Temperature: 60-80°C

Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reactants and catalysts but utilizes a continuous flow system to maintain optimal reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The dione groups can be reduced to form hydroxyl groups.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(carboxymethyl)imidazolidine-2,4-dione.

Reduction: Formation of 5-(hydroxymethyl)imidazolidine-2,4-diol.

Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(hydroxymethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.

Comparison with Similar Compounds

Similar Compounds

5,5-dimethylimidazolidine-2,4-dione: Known for its use as a preservative and antimicrobial agent.

5-methyl-5-(4-oxo-3H-quinazolin-2-yl)phenylimidazolidine-2,4-dione: Studied for its dual-targeting properties in cancer therapy.

5-phenylimidazolidine-2,4-dione: Investigated for its anticonvulsant and antibacterial activities.

Uniqueness

5-(hydroxymethyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and allows for further functionalization

Properties

CAS No. |

67337-74-0 |

|---|---|

Molecular Formula |

C4H6N2O3 |

Molecular Weight |

130.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.